

An In-depth Technical Guide to Methyl 3-oxoheptanoate

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Compound of Interest

Compound Name: **Methyl 3-oxoheptanoate**

Cat. No.: **B126765**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 3-oxoheptanoate**, a versatile β -keto ester with applications in synthetic chemistry and potential biological activities. The document details its physicochemical properties, synthesis, analytical characterization, and explores its relevance in biochemical research.

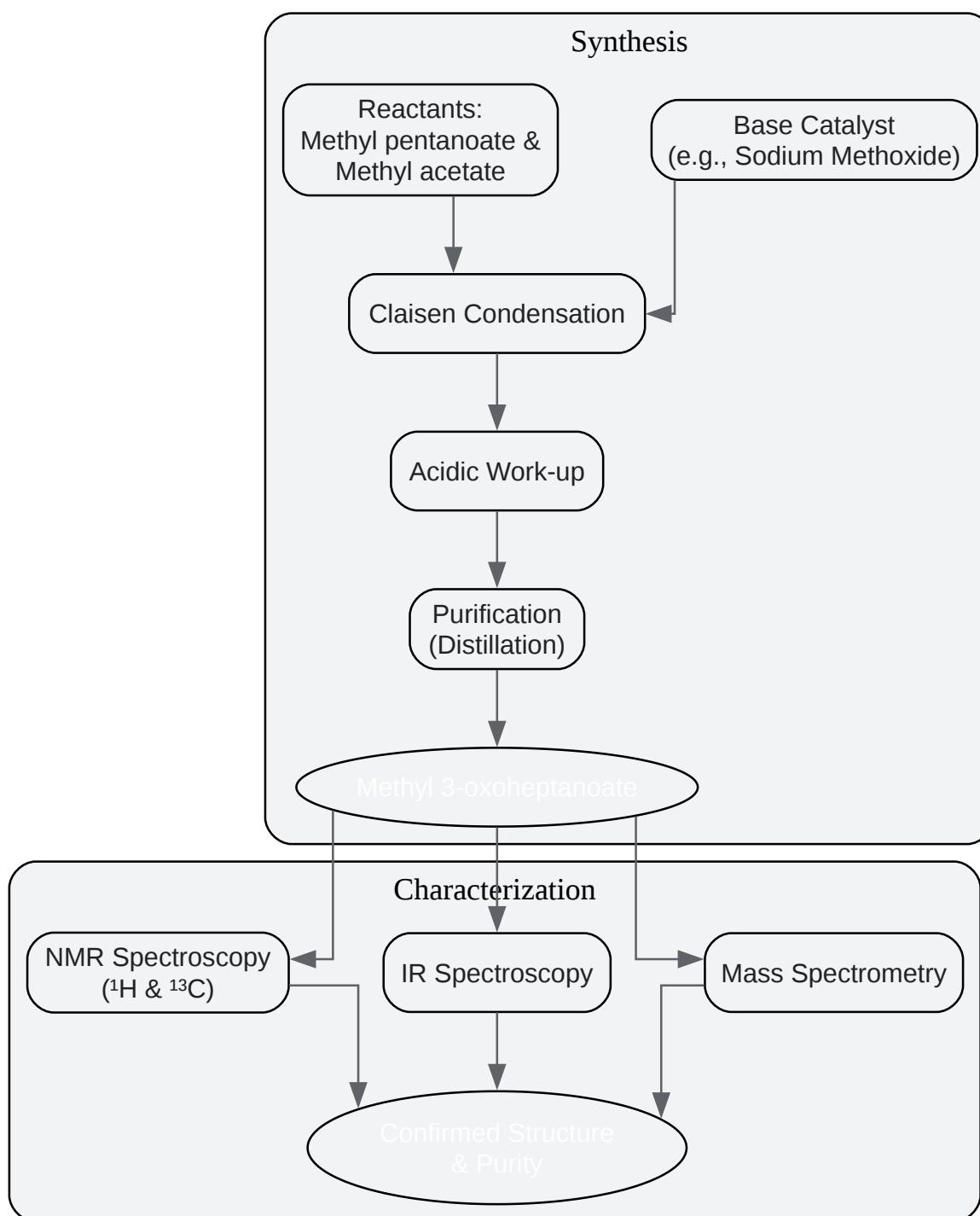
Physicochemical Properties of Methyl 3-oxoheptanoate

Methyl 3-oxoheptanoate, also known as methyl valeryacetate, is an organic compound featuring both a ketone and an ester functional group.^{[1][2]} Its key quantitative properties are summarized below for easy reference.

Property	Value	Source
Molecular Weight	158.19 g/mol	[3]
Molecular Formula	C ₈ H ₁₄ O ₃	[3] [4]
CAS Number	39815-78-6	[3] [4]
Density	0.990 - 0.994 g/mL at 20 °C	[4] [5]
Boiling Point	94 - 96 °C at 10 mmHg	[4]
206 °C at 760 mmHg	[5]	
Refractive Index	1.421 - 1.430	[4] [5]
Monoisotopic Mass	158.0943 Da	[6]

Synthesis and Characterization Workflow

The synthesis of **methyl 3-oxoheptanoate** is typically achieved via a Claisen condensation, followed by purification and analytical characterization to confirm its structure and purity.

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Caption: General workflow for the synthesis and characterization of **methyl 3-oxoheptanoate**.

Experimental Protocols

Synthesis via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β -keto ester.^{[7][8]}

Objective: To synthesize **methyl 3-oxoheptanoate** from methyl pentanoate and methyl acetate.

Materials:

- Methyl pentanoate
- Methyl acetate
- Sodium methoxide (or other suitable strong base like sodium hydride)
- Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
- Hydrochloric acid (for work-up)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Standard laboratory glassware for reflux and distillation

Procedure:

- **Reaction Setup:** A flame-dried, round-bottom flask equipped with a reflux condenser and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
- **Base Suspension:** The strong base (e.g., sodium methoxide) is suspended in the anhydrous solvent within the reaction flask.
- **Ester Addition:** A mixture of methyl pentanoate and methyl acetate is added dropwise to the stirred base suspension at a controlled temperature.
- **Reaction:** The reaction mixture is then heated to reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

- Quenching and Work-up: After cooling, the reaction is carefully quenched by the slow addition of a dilute acid (e.g., hydrochloric acid) to neutralize the base and protonate the resulting enolate.
- Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).
- Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield pure **methyl 3-oxoheptanoate**.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester group (a singlet around 3.7 ppm), the methylene group between the two carbonyls (a singlet around 3.4 ppm), and the protons of the pentanoyl chain.
- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (ester and ketone), the carbons of the aliphatic chain, and the methoxy carbon of the ester.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present.^[9] The IR spectrum of **methyl 3-oxoheptanoate** will exhibit characteristic absorption bands:

Wavenumber (cm ⁻¹)	Functional Group	Description
~1745	C=O (Ester)	Strong, sharp absorption
~1715	C=O (Ketone)	Strong, sharp absorption
~2850-2960	C-H (Aliphatic)	Stretching vibrations
~1150-1250	C-O (Ester)	Stretching vibration

3.2.3. Mass Spectrometry (MS)

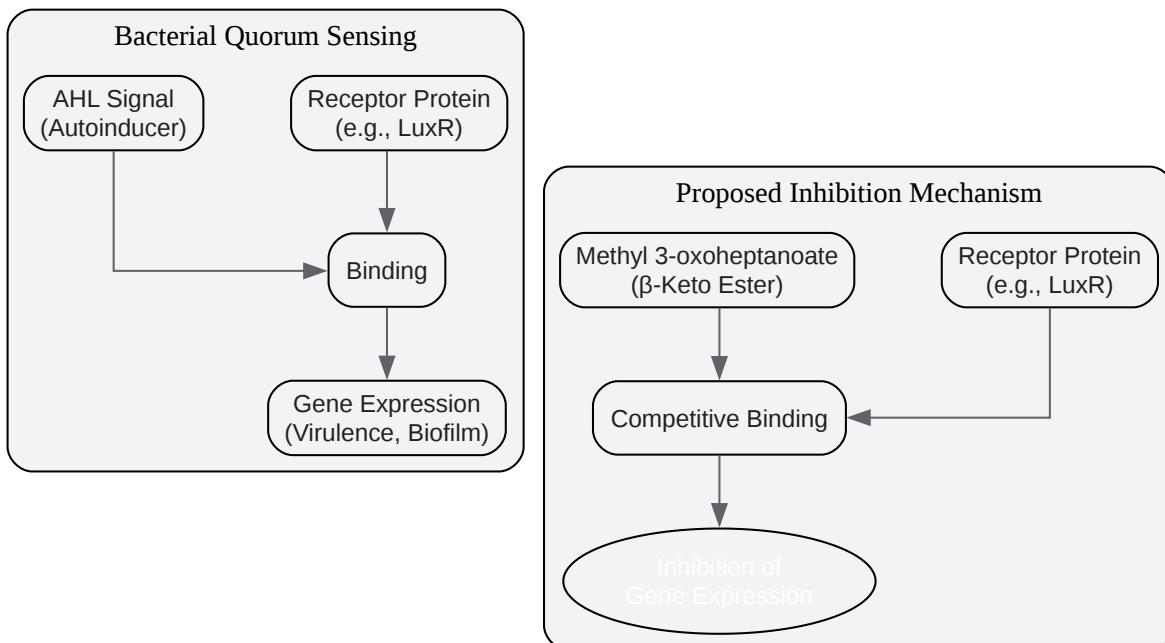
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of **methyl 3-oxoheptanoate** ($m/z = 158$).
- Fragmentation Pattern: Common fragmentation patterns for β -keto esters include cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions.[\[10\]](#)

Biological Activity and Applications

Methyl 3-oxoheptanoate serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[\[4\]](#) Its pleasant, fruity aroma also leads to its use in the flavor and fragrance industry.[\[4\]](#)[\[11\]](#)

Recent research has focused on the antibacterial properties of β -keto esters. These compounds are structurally similar to N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many bacteria in a process called quorum sensing (QS).[\[1\]](#)[\[12\]](#) Quorum sensing allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. It is hypothesized that β -keto esters may act as competitive inhibitors of AHLs, binding to their receptors and disrupting QS-mediated processes.[\[12\]](#)



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Caption: Proposed mechanism of quorum sensing inhibition by **methyl 3-oxoheptanoate**.

This potential to disrupt bacterial communication makes **methyl 3-oxoheptanoate** and related β -keto esters interesting candidates for the development of novel antimicrobial agents that function as virulence blockers rather than traditional bactericidal or bacteriostatic drugs.

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